Antibiotic A 396I

Description

Contextualizing the Global Challenge of Antimicrobial Resistance

Antimicrobial resistance is a pressing global health and development threat, undermining the effectiveness of antibiotics and making infections increasingly difficult to treat. who.int This phenomenon occurs when microorganisms, such as bacteria, fungi, viruses, and parasites, evolve to withstand the effects of antimicrobial drugs that previously treated them effectively. weforum.org The consequences of AMR are significant, leading to increased healthcare costs, extended hospital stays, and tragically, higher mortality rates. nih.gov In 2019, bacterial AMR was directly responsible for an estimated 1.27 million global deaths and contributed to a total of 4.95 million deaths. who.int Projections indicate a substantial rise in AMR-related deaths in the coming decades if urgent action is not taken. weforum.orgpath.org Factors contributing to the rise of AMR include the misuse and overuse of antimicrobials in human health, animal health, and agriculture, as well as poor sanitation and increased international travel. nih.gov

Rationale for Novel Antibiotic Discovery and Development in the Current Landscape

The emergence of multidrug-resistant (MDR) bacteria highlights an urgent need for the discovery and development of new antibiotics. nih.gov Despite this critical need, the rate of novel antibiotic discovery has slowed significantly over the past few decades, with a notable void in the introduction of new classes of antibacterial drugs. reactgroup.orgpew.org The challenges in antibacterial discovery are multifaceted, encompassing scientific hurdles such as identifying appropriate molecular targets less prone to rapid resistance development and improving chemical libraries to overcome barriers to bacterial entry and efflux, particularly in Gram-negative organisms. nih.gov Financial and regulatory challenges also contribute to the low output of novel agents, making the development pathway costly and uncertain. reactgroup.orgwho.int This stagnant pipeline, coupled with the rapid development of resistance to existing drugs, underscores the critical rationale for ongoing research into novel compounds with antibacterial potential. who.int

Overview of Antibiotic A 396I within Contemporary Antibiotic Research

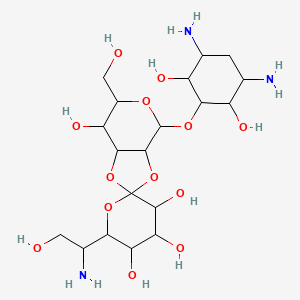

This compound is a compound that has been investigated for its potential antibacterial properties. ontosight.ai It has been classified as belonging to the orthosomycin family of antibiotics. researchgate.netresearchgate.netdoi.org this compound was isolated from a culture broth of Streptomyces eurocidicus No. SS-56. doi.org Early research indicated that the antibiotic is active against a number of Gram-positive and Gram-negative bacteria, as well as fungi. doi.org Structurally, this compound is a complex molecule with the molecular formula C19H35N3O13. medkoo.comuni.luchemblink.com Its chemical structure includes a spiro[pyran-2,2'- nih.govCurrent time information in Monterrey, MX.dioxolo[4,5-c]pyran] core and contains multiple hydroxyl and amino groups, consistent with its classification as a water-soluble basic antibiotic. medkoo.comchemblink.comnih.gov Research into compounds like this compound is significant as it represents an effort to expand the arsenal (B13267) of potential therapeutic agents available to address bacterial infections, particularly in the context of rising antimicrobial resistance. ontosight.ai While specific detailed research findings on this compound's mechanism of action are not extensively detailed in readily available overviews, antibiotics generally exert their effects by targeting essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication. ontosight.aiyoutube.comnih.gov Some sources suggest that orthosomycins, the family to which A 396I belongs, may function as protein synthesis inhibitors. researchgate.net

Chemical Information for this compound

| Property | Value | Source |

| Molecular Formula | C19H35N3O13 | medkoo.comuni.luchemblink.com |

| Molecular Weight | 513.500 | medkoo.com |

| CAS Registry Number | 31357-30-9 | medkoo.comchemblink.comfigshare.com |

| IUPAC Name | 6-(1-amino-2-hydroxyethyl)-4'-((3,5-diamino-2,6-dihydroxycyclohexyl)oxy)-6'-(hydroxymethyl)octahydro-4'H-spiro[pyran-2,2'- nih.govCurrent time information in Monterrey, MX.dioxolo[4,5-c]pyran]-3,4,5,7'-tetraol | medkoo.com |

| InChI Key | KVSOEYKMPUZSCL-UHFFFAOYSA-N | medkoo.comuni.lufigshare.com |

| InChI Code | 1S/C19H35N3O13/c20-4-1-5(21)9(26)14(8(4)25)32-18-16-15(10(27)7(3-24)31-18)34-19(35-16)17(30)12(29)11(28)13(33-19)6(22)2-23/h4-18,23-30H,1-3,20-22H2 | medkoo.comuni.lu |

| SMILES | C1C(C(C(C(C1N)O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)N | medkoo.comuni.luchemblink.com |

Reported Activity of this compound

| Organism Type | Activity | Source |

| Gram-positive bacteria | Active | doi.org |

| Gram-negative bacteria | Active | doi.org |

| Fungi | Active | doi.org |

Structure

2D Structure

Properties

CAS No. |

31357-30-9 |

|---|---|

Molecular Formula |

C19H35N3O13 |

Molecular Weight |

513.5 g/mol |

IUPAC Name |

6'-(1-amino-2-hydroxyethyl)-4-(3,5-diamino-2,6-dihydroxycyclohexyl)oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol |

InChI |

InChI=1S/C19H35N3O13/c20-4-1-5(21)9(26)14(8(4)25)32-18-16-15(10(27)7(3-24)31-18)34-19(35-16)17(30)12(29)11(28)13(33-19)6(22)2-23/h4-18,23-30H,1-3,20-22H2 |

InChI Key |

KVSOEYKMPUZSCL-UHFFFAOYSA-N |

SMILES |

C1C(C(C(C(C1N)O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)N |

Canonical SMILES |

C1C(C(C(C(C1N)O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Antibiotic A 396I; A396I; A 396I; A-396I |

Origin of Product |

United States |

Discovery and Initial Characterization of Antibiotic a 396i

The journey to identify Antibiotic A 396I began with the screening of microorganisms for antibiotic production, leading to a strain of Streptoverticillium eurocidicus that exhibited promising antimicrobial activity.

Isolation Source and Fermentation Broth Analysis

Identification of Producing Microorganism: Streptoverticillium eurocidicus A-396

This compound is produced by the microorganism designated as strain A-396, which has been identified as Streptoverticillium eurocidicus. This species, belonging to the Actinomycetales order, is a known source of various bioactive compounds. The taxonomic classification of this strain has been established through microbiological studies.

Isolation Techniques and Methodologies Applied

The isolation of this compound from the fermentation broth of Streptoverticillium eurocidicus A-396 involved a multi-step process designed to separate the water-soluble and basic components. The filtered broth was first treated with an Amberlite IRC-50 resin, a weakly acidic cation-exchange resin. The active substances were adsorbed onto the resin and subsequently eluted with dilute acid.

Further purification was achieved through a series of chromatographic techniques. The eluate was neutralized and then subjected to column chromatography using Amberlite CG-50, another cation-exchange resin. This step was followed by chromatography on a column of activated carbon. The final purification of the crude powder was accomplished by column chromatography on Sephadex G-10, a size-exclusion chromatography resin, which yielded the purified hydrochloride of this compound.

Preliminary Characterization Relevant to Compound Identification

Initial characterization of this compound focused on defining its fundamental chemical nature and differentiating it from other antibiotics produced by the same microorganism.

Basic Chemical Nature (e.g., Water-Soluble, Basic Compound)

This compound was identified as a water-soluble and basic compound. This was evident from its isolation procedure, which utilized cation-exchange resins that bind positively charged (basic) molecules. Its solubility in water was a key characteristic observed during the extraction and purification processes. Elemental analysis of the hydrochloride salt of this compound suggested a molecular formula of C₁₉H₃₅N₃O₁₃.

Differentiation from Co-isolated Compounds (e.g., Antibiotic A-396-II, SS-56 C)

During the isolation of this compound, another active substance, designated as Antibiotic A-396-II, was also separated. While both compounds exhibited similar behavior on ion-exchange resins and had the same elemental composition, they were successfully differentiated based on their distinct optical rotation values.

Further comparison using thin-layer chromatography revealed that Antibiotic A-396-II was identical to a known antibiotic, Hygromycin B. In contrast, this compound showed different chromatographic behavior, establishing it as a new, previously unidentified compound.

Another antibiotic, SS-56 C, while also an aminoglycoside, can be differentiated from A 396I based on its physicochemical properties. For instance, the specific rotation of SS-56 C is reported to be different from that of A 396I. Additionally, detailed structural analysis, though beyond the scope of initial characterization, would reveal distinct structural moieties.

Below is a table summarizing the key differentiating properties of these compounds.

| Property | This compound | Antibiotic A-396-II (Hygromycin B) | Antibiotic SS-56 C |

| Optical Rotation | +11.6° (c 1, in water) | +20.2° (c 1, in water) | +135° (c 1, in water) |

| Identity | New antibiotic | Identical to Hygromycin B | Known aminoglycoside antibiotic |

Structural Elucidation of Antibiotic a 396i

Advanced Spectroscopic and Analytical Approaches for Structural Determination

Spectroscopic methods play a primary role in determining the chemical structure of organic molecules, including antibiotics. nih.gov These techniques provide detailed information about the atoms present, their connectivity, and their spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignment

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules, providing insights into the connectivity between atoms and their stereochemical relationships. nih.gov Both ¹H NMR and ¹³C NMR spectroscopy are valuable in structural investigations of orthosomycin antibiotics. nih.govchemistry-chemists.comresearchgate.net Analysis of NMR spectra, including chemical shifts and coupling constants, allows for the assignment of protons and carbons within the molecule and helps build a picture of the molecular framework. nih.gov While specific detailed NMR data for Antibiotic A 396I were not extensively found in the search results, NMR analysis was explicitly used in its structural studies and in differentiating it from similar compounds like destomycin B. nih.gov

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound, as well as providing information about its fragmentation pattern, which helps in piecing together the structure. nih.gov Mass spectral evidence has been summarized for the constitution of orthosomycin antibiotics like flambamycin (B1672753), and similar approaches are applied to other members of the family, including this compound. doi.orgresearchgate.nettandfonline.com Analysis of the fragmentation ions produced in MS provides clues about the substructures present in the molecule. google.com

Other Spectroscopic Methods (e.g., Infrared Spectroscopy)

Stereochemical Investigations

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of antibiotic structure and activity. scribd.com While specific details on the complete stereochemical investigation of this compound were not extensively detailed in the provided search results, the stereochemistry of related orthosomycins, such as the 2-deoxystreptamine (B1221613) portion of gentamicin (B1671437) C components, has been determined using methods like circular dichroism. researchgate.net The presence of multiple chiral centers in carbohydrate-based antibiotics like orthosomycins necessitates detailed stereochemical analysis. researchgate.netgoogle.com

Classification and Relationship to the Orthosomycin Antibiotic Family

This compound is classified as a member of the orthosomycin family of antibiotics. capes.gov.brresearchgate.netweblio.jp This family is defined by the presence of characteristic orthoester linkages connecting carbohydrate residues within their structures. capes.gov.brresearchgate.net Other members of this family include flambamycin, the everninomicins, curamycin, avilamycin (B193671), the destomycins (A, B, and C), hygromycin B, and antibiotic SS-56 C. capes.gov.brresearchgate.netresearchgate.net

Structural Comparisons with Related Orthosomycins (e.g., Flambamycin, Everninomicins, Curamycin, Avilamycin)

Flambamycin: Flambamycin is an orthosomycin antibiotic with a complex oligosaccharide structure featuring two orthoester linkages. researchgate.netresearchgate.net Structural studies on flambamycin have utilized ¹³C NMR and mass spectrometry extensively. researchgate.net

Everninomicins: The everninomicins, such as everninomicin D and 2, are also orthosomycins whose structures have been elucidated. researchgate.netresearchgate.net Comparisons of their structures contribute to understanding the common scaffold and variations within the family.

Curamycin: Curamycin is another orthosomycin antibiotic mentioned alongside this compound and shares the defining orthoester linkage characteristic of the family. researchgate.netresearchgate.net

Avilamycin: The avilamycins (e.g., Avilamycin A and C) are more recently described orthosomycins, further expanding the family and highlighting the diversity of structures within this class. capes.gov.brresearchgate.net

Destomycins: this compound has been isolated alongside destomycin-family antibiotics, and structural comparisons, particularly using techniques like NMR, have been used to differentiate them. nih.gov SS-56 C, which is isolated with A-396-I, is suggested to be a 2-hydroxy derivative of A-396-I. doi.org

The shared structural motif of orthoester linkages and glycosidic bonds distinguishes the orthosomycins and is central to their classification. capes.gov.brresearchgate.net Detailed structural comparisons among these related compounds help to define the scope and variations within the orthosomycin family.

Structural Similarities to Destomycins A, B, and C, and Hygromycin B

Structural studies have indicated notable similarities between this compound and the destomycin family antibiotics (Destomycins A, B, and C), as well as Hygromycin B. These compounds are all classified as aminoglycoside antibiotics, characterized by amino sugars linked to an aminocyclitol ring.

Comparisons of the molecular formulas reveal close relationships:

this compound: C₁₉H₃₅N₃O₁₃ medkoo.comuni.luchemblink.com

Destomycin A: C₂₀H₃₇N₃O₁₃ nih.govncats.iobiosynth.comcymitquimica.com

Destomycin B: C₂₁H₃₉N₃O₁₃ oup.com

Destomycin C: C₂₁H₃₉N₃O₁₃ uni.lu

Hygromycin B: C₂₀H₃₇N₃O₁₃ wikipedia.orgstemcell.comsigmaaldrich.comwikidoc.orgscbt.comthermofisher.com

The molecular weights also reflect these similarities and variations:

this compound: 513.500 medkoo.com

Destomycin A: 527.52 g/mol biosynth.comcymitquimica.com

Destomycin B: Formula C₂₁H₃₉N₃O₁₃ oup.com

Destomycin C: 541.2483 Da (Monoisotopic Mass) uni.lu

Hygromycin B: 527.52 g/mol stemcell.comsigmaaldrich.comthermofisher.com

These data suggest a common core structure with variations in substituents or glycosidic linkages. Research has shown that Destomycin A closely resembles Hygromycin B google.com. Further detailed chemical and spectroscopic studies were undertaken to elucidate the structures of these related compounds oup.comtandfonline.comdoi.org.

Optical rotatory dispersion curves have also been used as a comparative tool in the structural investigation of the destomycin family antibiotics, Hygromycin B, and this compound (referred to as A-396-I) oup.com. The similarities and differences observed in these curves provide insights into the stereochemical relationships among these molecules oup.com.

Destomycin B, for instance, was shown to consist of N,N'-dimethyl-2-deoxystreptamine, D-mannose, and 6-amino-6-deoxy-L-glycero-D-gluco-heptopyranose moieties, which differ from the sugar components found in Destomycin A oup.comtandfonline.com. These structural variations contribute to the distinct, albeit sometimes similar, biological activities observed within this group of antibiotics oup.comgoogle.com.

Identification as SS-56 D and Relationship to SS-56 C (2-hydroxy derivative of A-396-I)

This compound has been identified interchangeably with the substance designated as SS-56 D doi.orgjst.go.jp. Both names refer to the same chemical entity.

Further structural studies involving Antibiotic SS-56 C, isolated from Streptomyces eurocidicus No. SS-56 alongside SS-56 D (this compound), revealed a close structural relationship between the two compounds doi.orgjst.go.jp. Analytical techniques, including NMR and mass spectrometry, as well as acid degradation studies, suggested that the structure of Antibiotic SS-56 C is the 2-hydroxy derivative of the A-396-I substance (SS-56 D) doi.orgjst.go.jp. This indicates that SS-56 C possesses an additional hydroxyl group at the 2-position compared to this compound.

The isolation and structural characterization of SS-56 C and SS-56 D provided crucial data for understanding the biosynthetic pathways and structural diversity within this group of aminoglycoside antibiotics produced by Streptomyces species doi.orgjst.go.jp.

Chemical Synthesis and Derivatization Strategies for Antibiotic a 396i and Analogs

Total Synthesis Approaches to the Core Antibiotic Scaffold

The total synthesis of complex natural product antibiotics, including those structurally related to Antibiotic A 396I, is a formidable task due to their intricate architectures and multiple stereogenic centers. While specific detailed routes for the total synthesis of this compound were not extensively detailed in the search results, the broader context of complex natural product synthesis provides insight into the methodologies that would be required. Total synthesis approaches typically involve the de novo construction of the entire molecular scaffold from simpler precursors. This often necessitates the development of highly efficient and stereoselective reactions to assemble the various sugar and aminocyclitol moieties with the correct linkages and configurations. The structural complexity has historically posed significant challenges to achieving efficient and scalable total synthesis, leading to semi-synthetic analogs dominating clinical use. However, advancements in synthetic methodology and strategy are making the exploration of the chemical space of complex natural products through total synthesis more feasible.

Semi-synthetic Modifications and Analog Generation for Structural Diversity

Given the challenges of total synthesis, semi-synthetic modifications of naturally occurring antibiotics have been a crucial strategy for generating structural diversity and improving properties. For the destomycin-SS-56 family, semi-synthetic approaches would typically involve chemical modifications of the isolated natural product or its readily available precursors. This allows for targeted alterations to the core structure, the appended sugar moieties, or the aminocyclitol unit. SS-56 C, for instance, is described as a 2-hydroxy derivative of A-396-I, indicating a specific structural modification relative to the parent compound. nih.govscribd.com Semi-synthesis has been the primary method for developing new antibiotics based on natural product scaffolds over the past five decades. Biocatalytic late-stage functionalization, utilizing enzymes for chemical transformations, is emerging as a promising approach in semi-synthesis due to its milder conditions and higher selectivity, which are particularly compatible with complex natural product structures.

Synthetic Methodologies for Aminocyclitol and Oligosaccharide Moieties (e.g., Destomic Acid, Destomycin C)

The synthesis of the individual aminocyclitol and oligosaccharide components is a critical aspect of accessing this compound and its analogs. This compound contains a deoxystreptamine core and the unique aminoheptonic acid, destomic acid. Destomycin C, a related orthosomycin antibiotic, is a pseudo-trisaccharide.

Synthetic routes for destomic acid have been reported. One approach involves stereoselective synthesis starting from serine and threonine derivatives. This methodology utilizes reactions such as BF₃-promoted addition of allylic stannanes and stereoselective bis-dihydroxylation, followed by regioselective oxidative cleavage to construct the aminoheptose framework. Another synthesis of destomic acid and its 6-epimer confirmed the structure of the 6-aminoheptonic acid component found in destomycins A and C. A total synthesis of destomic acid has also been achieved using a reaction between a benzoyloxy-t-butyldimethylsilyloxy-ethoxybuta-1,3-diene and an N-protected serinal derivative.

The synthesis of Destomycin C, a pseudo-trisaccharide, has been achieved via spiro-orthoester formation between a 5-o-(β-D-mannopyranosyl)-2-deoxystreptamine and 6-amino-6-deoxyheptonolactone derivatives. This highlights the specific strategies required to form the characteristic interglycosidic linkages, including the spiro-orthoester, found in orthosomycin antibiotics like Destomycin C (Hygromycin B).

Challenges and Innovations in Complex Natural Product Antibiotic Synthesis

The synthesis of complex natural product antibiotics is fraught with challenges. The structural intricacy, including multiple chiral centers, dense functionalization, and labile linkages, demands highly controlled and selective synthetic methods. Achieving scalability for potential production is another significant hurdle. Historically, the complexity has made chemical synthesis for manufacturing uneconomical compared to fermentation.

Biosynthetic Pathway Elucidation of Antibiotic a 396i

Identification of Biosynthetic Gene Clusters in Streptoverticillium eurocidicus

The isolation of Antibiotic A 396I from Streptoverticillium eurocidicus suggests that the genetic information for its biosynthesis resides within this organism. jst.go.jp In actinomycetes, genes responsible for producing secondary metabolites, including antibiotics, are commonly found clustered together on the chromosome. nih.govnews-medical.net These BGCs facilitate the co-regulation and transfer of the genes involved in a specific biosynthetic pathway. While a specific BGC for this compound in Streptoverticillium eurocidicus was not explicitly detailed in the search results, studies on other orthosomycins like avilamycin (B193671) in Streptomyces viridochromogenes and everninomicin in Micromonospora carbonacea have revealed the presence of large BGCs containing numerous open reading frames (ORFs) encoding the necessary biosynthetic enzymes. core.ac.uksecondarymetabolites.orgnih.gov The avilamycin BGC, for instance, spans approximately 60 kb and contains 54 ORFs. core.ac.uknih.gov Given the structural similarities within the orthosomycin family, it is highly probable that the biosynthesis of this compound in Streptoverticillium eurocidicus is also governed by a dedicated BGC.

Enzymology of Key Biosynthetic Steps and Intermediates

The biosynthesis of orthosomycins involves the assembly and modification of various sugar moieties and an aglycone unit. Key enzymatic steps likely include glycosylation (attachment of sugars), methylation, hydroxylation, acylation, and the formation of the characteristic orthoester linkages. pnas.orgnih.gov Studies on everninomicin and avilamycin biosynthesis have identified families of conserved non-heme iron, α-ketoglutarate-dependent oxygenases that are likely responsible for catalyzing the oxidative cyclizations leading to orthoester formation. pnas.orgnih.gov Methyltransferases are also known to play a role in modifying sugar residues in orthosomycins. nih.gov For example, AviG5 in avilamycin biosynthesis is responsible for O-methylation of a sugar ring. nih.gov The complexity of orthosomycins suggests a multi-enzymatic process involving a coordinated series of reactions to build the final structure. While specific enzymes for each step in this compound biosynthesis are not detailed, the general enzymatic logic is expected to be similar to that of other orthosomycins.

Precursor Incorporation Studies and Metabolic Labeling

Precursor incorporation studies and metabolic labeling are valuable techniques for elucidating biosynthetic pathways by identifying the building blocks and intermediates involved. These methods typically involve feeding isotopically labeled potential precursors to the producing organism and analyzing the labeling pattern in the final product. chemistry-chemists.comnih.gov While specific studies on precursor incorporation into this compound were not extensively found, general metabolic labeling techniques using fluorescent probes have been developed to study bacterial cell wall biosynthesis and the effects of antibiotics on metabolic status. nih.govnih.govrsc.org Such approaches, while not directly detailing the chemical transformations in this compound biosynthesis, highlight the utility of metabolic labeling in understanding cellular processes related to antibiotic production or action. One search result mentions the incorporation of labeled phenylalanine and dopa in studies related to antibiotic biosynthesis, including Antibiotic 396I, suggesting that such studies have been conducted. chemistry-chemists.com

Genetic Engineering Approaches for Pathway Manipulation and Enhanced Production

Genetic engineering techniques have become powerful tools for manipulating antibiotic biosynthetic pathways to improve yields, generate novel analogs, or understand gene function. nih.govnih.gov Approaches include overexpression of pathway genes, deletion of competing pathways, and introduction of genes from other organisms. nih.govnih.gov For orthosomycins like everninomicin, gene duplication of the BGC in Micromonospora has been successfully used to enhance production. acs.orgnih.govresearchgate.net Rewiring the regulation of BGCs, for instance, by targeting regulatory genes, has also been shown to increase antibiotic production significantly in other Streptomyces species. jic.ac.uknih.gov While specific genetic engineering efforts on this compound were not detailed, these examples from related antibiotics demonstrate the potential for applying similar strategies to Streptoverticillium eurocidicus to enhance this compound production or modify its structure.

Comparative Biosynthesis with Related Aminoglycoside and Orthosomycin Antibiotics

This compound is classified as an orthosomycin antibiotic, a family distinct from, but sometimes discussed alongside, aminoglycoside antibiotics. pnas.orgresearchgate.netebsco.com Both classes are produced by actinomycetes and target bacterial protein synthesis, although they bind to different sites on the ribosome. ebsco.comnih.gov Comparative analysis of BGCs and biosynthetic pathways between orthosomycins (like avilamycin, everninomicin, and flambamycin) and aminoglycosides (like streptomycin, kanamycin (B1662678), and hygromycin B) can provide insights into conserved enzymatic strategies and unique features. pnas.orgcore.ac.uksecondarymetabolites.orgnih.govpsu.edu Orthosomycins are characterized by their orthoester linkages and complex oligosaccharide structures, while aminoglycosides typically contain aminocyclitol rings. pnas.orgebsco.com Despite these structural differences, some enzymatic reactions or precursor molecules might share common origins or mechanisms. Studies have compared the BGCs of different orthosomycins, highlighting conserved oxygenases involved in orthoester formation. pnas.orgnih.gov Comparative genomic analysis of BGCs across different bacterial species is a common approach to identify potential new antibiotics and understand evolutionary relationships between pathways. psu.edufrontiersin.orgescholarship.org Comparing the presumed BGC of this compound with those of other orthosomycins and related aminoglycosides would likely reveal conserved genes for core biosynthetic machinery and unique genes responsible for the specific structural features of this compound.

Molecular Mechanism of Action of Antibiotic a 396i

General Antibiotic Targets in Bacterial Physiology Relevant to A 396I’s Class

Antibiotics exert their effects by interfering with critical pathways in bacterial cells. These targets are often involved in macromolecular synthesis, which are essential functions for bacterial survival. nih.gov

Inhibition of Protein Synthesis (e.g., Ribosomal Targets, specifically small ribosomal subunit)

Protein synthesis is a fundamental process for bacterial growth and replication, making the bacterial ribosome a frequent target for many antibiotics. google.comresearchfeatures.com The bacterial 70S ribosome is composed of two subunits: the 30S small subunit and the 50S large subunit. researchfeatures.com Antibiotics can bind to either of these subunits to disrupt protein production. researchfeatures.com For instance, some antibiotics bind to the 30S subunit, preventing the initiation of protein synthesis. researchfeatures.com Others bind to the 50S subunit, inhibiting peptide bond formation or translocation. researchfeatures.comresearchgate.net The small ribosomal subunit (30S) is a common target site, particularly the decoding center of the A site, where many aminoglycoside antibiotics interfere with the selection of aminoacyl-tRNA. nih.govmdpi.com Tetracyclines, for example, also bind to the 30S subunit, blocking the stable binding of aminoacyl-tRNAs to the A site. mdpi.com Alterations in either the 30S or 50S ribosomal subunit can lead to resistance against drugs targeting protein synthesis. nih.gov

Interference with Cell Wall Biosynthesis

The bacterial cell wall, particularly the peptidoglycan layer, is crucial for maintaining cell shape and integrity, and its synthesis is a common antibiotic target. nih.gov Inhibitors of cell wall biosynthesis (CBIs) are among the most extensively used classes of antibiotics. nih.gov These antibiotics interfere with different steps in the synthesis of peptidoglycan. For example, glycopeptide antibiotics bind to the D-Ala-D-Ala terminus of cell wall precursors, inhibiting the transglycosylation and transpeptidation reactions necessary for peptidoglycan cross-linking. nih.gov This weakens the cell wall, making the bacteria susceptible to lysis due to osmotic pressure changes. nih.gov Other antibiotics, like fosfomycin, inhibit earlier steps in cell wall biosynthesis by targeting enzymes such as MurA. nih.gov

Disruption of Nucleic Acid Synthesis

Inhibition of nucleic acid synthesis, including DNA replication and RNA transcription, is another mechanism employed by antibiotics to prevent bacterial growth and reproduction. ontosight.aibiomol.comnih.gov Antibiotics targeting nucleic acid synthesis must be able to penetrate bacterial membranes. biomol.com For instance, rifamycins (B7979662) inhibit RNA synthesis by binding to bacterial DNA-dependent RNA polymerase, suppressing the initiation of transcription. biomol.comyoutube.com Quinolones and fluoroquinolones target DNA synthesis by interfering with bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), essential enzymes for DNA coiling and replication. biomol.comyoutube.com These antibiotics disrupt the processes by inhibiting the enzymes or stabilizing DNA-enzyme complexes, thereby interrupting replication and transcription. biomol.com

Alteration of Bacterial Membrane Integrity

Disruption of the bacterial membrane can lead to rapid depolarization and loss of membrane potential, ultimately inhibiting essential processes like protein, DNA, and RNA synthesis and causing bacterial cell death. biomol.com Some antibiotics, such as cyclic lipopeptides like daptomycin, bind to bacterial plasma membranes and insert into the phospholipid bilayers, leading to depolarization. biomol.com This disruption can also interfere with proteins essential for cell division and cell wall synthesis. biomol.com Cationic antimicrobial peptides (AMPs) can interact with and disrupt phospholipid bilayers in microbes, often by displacing calcium counterions and inserting hydrophobic regions into the bilayer. researchgate.net

Specific Target Identification and Validation for Antibiotic A 396I

This compound has been isolated from Streptoverticillium eurocidicus A-396. jst.go.jp It is a water-soluble basic antibiotic. jst.go.jp Research suggests that this compound belongs to a family of antibiotics called orthosomycins. researchgate.netresearchgate.net Another antibiotic, SS-56 C, has been suggested to be a 2-hydroxy derivative of A-396-I substance. doi.org

Investigation of Primary Molecular Binding Sites and Interactions

While specific detailed information on the primary molecular binding sites and interactions of this compound is not extensively available in the provided search results, its proposed classification within the orthosomycins and its isolation alongside hygromycin B (also an orthosomycin) provides some indication. researchgate.netjst.go.jpresearchgate.net Hygromycin B is known to inhibit protein synthesis and has been shown to prevent 30S ribosomal subunit formation. researchfeatures.com It is also suggested that hygromycin B's primary mode of action involves sterically restricting the access of aminoacyl-tRNA to the peptidyl transferase center (PTC) on the ribosome. researchgate.net Given the proposed family relationship, it is plausible that this compound may also target bacterial protein synthesis, potentially interacting with the ribosome, similar to other orthosomycins like hygromycin B. researchgate.netresearchgate.net Studies on related polypeptide antibiotics have shown inhibition of in vitro protein synthesis and interference with the transfer of amino acid from aminoacyl-tRNA to peptide. nih.gov These antibiotics were suggested to bind irreversibly to the ribosome or compete with messenger RNA for functional ribosomal sites. nih.gov Further detailed research findings specifically on the binding sites and interactions of this compound are needed for a complete understanding of its molecular mechanism.

Table 1: General Bacterial Antibiotic Targets and Examples

| Target System | Specific Target Examples | Related Antibiotic Classes (General) |

| Protein Synthesis | Ribosome (30S subunit, 50S subunit) | Aminoglycosides, Tetracyclines, Macrolides, Lincosamides, Streptogramins researchfeatures.comnih.govmdpi.com |

| Cell Wall Biosynthesis | Peptidoglycan synthesis enzymes (e.g., MurA), D-Ala-D-Ala termini of precursors | Glycopeptides, Fosfomycin nih.gov |

| Nucleic Acid Synthesis | DNA gyrase, Topoisomerase IV, RNA Polymerase | Quinolones, Fluoroquinolones, Rifamycins biomol.comyoutube.com |

| Bacterial Membrane Integrity | Plasma membrane phospholipids | Cyclic Lipopeptides, Cationic AMPs biomol.comresearchgate.net |

Table 2: this compound Information

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₅N₃O₁₃ uni.lu | PubChemLite uni.lu |

| Optical Activity | [α]D +11.6° (in water) jst.go.jp | Journal of Antibiotics jst.go.jp |

| Proposed Family | Orthosomycins researchgate.netresearchgate.net | ResearchGate researchgate.netresearchgate.net |

| Isolated From | Streptoverticillium eurocidicus A-396 jst.go.jp | Journal of Antibiotics jst.go.jp |

| Related Compound | SS-56 C (2-hydroxy derivative) doi.org | DOI doi.org |

| PubChem CID | 207996 uni.lu | PubChemLite uni.lu |

High-Throughput Screening and Phenotypic Assays for Target Identification

Specific research findings detailing the use of high-throughput screening or phenotypic assays specifically for the target identification of this compound were not found in the provided search results.

Structural Analysis of Antibiotic-Target Complexes

Information regarding the structural analysis of complexes formed between this compound and its cellular target(s) was not available in the provided search results.

Structure Activity Relationship Sar Studies of Antibiotic a 396i and Its Derivatives

Systematic Modification of Key Functional Groups and Their Impact on Bioactivity

Systematic modification of functional groups is a fundamental approach in SAR studies to probe their importance for biological activity. By altering specific parts of a molecule, researchers can determine which groups are essential for binding to the target and eliciting a biological response.

For orthosomycin antibiotics in general, the presence of 1,4,6-trioxaspiro[4.5]decane substructures is noted, and methodologies for their synthesis have been promoted due to their antibiotic activity, implying that modifications within this structural family are explored scribd.com. In the broader context of antimicrobial agents, studies on compounds like biguanide (B1667054) isosteres have shown that the basicity of functional groups is crucial for disrupting microbial membranes and exerting an antimicrobial effect researchgate.net. Uncharged molecules in this class were found to be unable to disrupt the microbial phospholipid bilayer researchgate.net.

While specific data on systematic modifications of Antibiotic A 396I are not detailed in the provided sources, the general principles of modifying amino sugars and the aminocyclitol ring in aminoglycosides have been studied. For instance, in kanamycin (B1662678) and gentamicin (B1671437) families, the position and nature of amino sugar attachments to the 2-deoxy streptamine (B1206204) ring are significant researchgate.net. Modifications at specific positions, such as C-6' and C-2', can impact susceptibility to bacterial inactivating enzymes researchgate.net. Removal of hydroxyl groups at the 3' or 4' positions, or both, in kanamycins and gentamicins can confer resistance to phosphorylation by bacterial enzymes philadelphia.edu.jo. These examples from related aminoglycosides illustrate the type of systematic modifications that would likely be relevant for understanding the SAR of this compound, given its classification within this group by some sources who.intresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling seeks to build mathematical models that relate a compound's biological activity to its physicochemical properties and structural descriptors. These models can then be used to predict the activity of new, untested compounds researchgate.net.

QSAR studies on other antimicrobial agents have demonstrated relationships between physicochemical properties and activity. For example, studies on antimicrobial agents containing biguanide isosteres showed a parabolic dependence of antimicrobial activity on the lipophilicity (expressed as log P) of the compounds researchgate.net. An optimum log P value was observed for maximal activity researchgate.net. The form of the QSAR equations in these studies was found to be similar across antimicrobials of diverse structures, suggesting a potentially common mode of action influencing the relationship between lipophilicity and activity researchgate.net.

Although specific QSAR modeling efforts for this compound are not described in the provided information, the principles observed in related antimicrobial QSAR studies, such as the importance of lipophilicity and the influence of functional group basicity, would likely be relevant in developing predictive models for A 396I activity researchgate.netresearchgate.net. QSAR analysis can help identify key structural features and properties that contribute quantitatively to the biological potency of A 396I and its potential derivatives.

Pharmacophore Development for Rational Drug Design

Pharmacophore models represent the essential steric and electronic features of a molecule that are necessary to ensure optimal interactions with a specific biological target structure and to trigger its biological response. These models are valuable tools in rational drug design for identifying new compounds with similar biological activity biorxiv.org.

While a specific pharmacophore for this compound is not detailed in the provided sources, the concept of identifying a "minimum structure" crucial for targeted activity is discussed in the context of predicting biological targets of bioactive molecules based on chemical similarity frontiersin.orgbiorxiv.org. This approach involves identifying structural features that are conserved among molecules with the same target frontiersin.orgbiorxiv.org.

For antibiotics targeting the ribosome, pharmacophore features would likely involve the spatial arrangement of functional groups capable of interacting with ribosomal RNA and proteins at the binding site. Given that A 396I targets the small ribosomal subunit frontiersin.orgbiorxiv.org, pharmacophore development would focus on identifying the key chemical functionalities and their geometric arrangement necessary for effective binding to this ribosomal site. Studies on other orthosomycins like avilamycin (B193671) and evernimicin, which bind to the large ribosomal subunit, highlight interactions with specific rRNA helices and ribosomal proteins nih.govnih.gov. Although A 396I's reported target is the small subunit, these studies on related orthosomycins illustrate the type of molecular interactions that a pharmacophore model would aim to capture.

Influence of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can profoundly impact its biological activity. Different stereoisomers of a compound can exhibit significant differences in potency, target binding, and metabolic fate.

While specific data on the influence of stereochemistry on the biological activity of this compound is not provided, the importance of stereochemistry in the activity of other related compounds is recognized. For instance, the absolute stereochemistry of the 2-deoxystreptamine (B1221613) portion of gentamicin C components, which are aminoglycosides, has been determined and is relevant to their activity scribd.com. In other chemical classes, studies have shown that different stereoisomers can have markedly different biological effects, such as in the case of certain amino acid derivatives or chiral building blocks used in synthesis frontiersin.orgmdpi.com.

For this compound, which possesses multiple stereocenters as is typical for complex natural products like orthosomycins and aminoglycosides, the specific configuration of these centers is expected to be critical for its correct folding, interaction with the ribosomal target, and ultimately, its antimicrobial potency. The precise three-dimensional structure dictated by its stereochemistry would govern how it fits into the ribosomal binding site and the nature of the interactions formed.

Correlation of Structural Features with Specific Mechanism of Action Aspects

Understanding the correlation between specific structural features of an antibiotic and aspects of its mechanism of action is crucial for rational design of improved analogs. This compound is reported to primarily target the small ribosomal subunit frontiersin.orgbiorxiv.org, inhibiting protein synthesis.

Orthosomycin antibiotics, including avilamycin and evernimicin, are known to bind to a distinct site on the large ribosomal subunit, preventing the accommodation of aminoacyl-tRNA into the A-site, thereby inhibiting the elongation phase of protein synthesis nih.govnih.govresearchgate.net. This binding site involves interactions with specific ribosomal RNA helices and ribosomal proteins nih.govnih.gov. While A 396I is also classified as an orthosomycin who.int, its reported primary target is the small ribosomal subunit frontiersin.orgbiorxiv.org. Aminoglycoside antibiotics, which A 396I is also classified as researchgate.net, typically bind to the 30S ribosomal subunit, interfering with the initiation of protein synthesis and causing misreading of the mRNA template philadelphia.edu.joslideshare.net.

Given the reported targeting of the small ribosomal subunit by A 396I frontiersin.orgbiorxiv.org, its structural features would be expected to correlate with interactions at this site, consistent with the general mechanism of aminoglycosides. However, the classification as an orthosomycin who.int with the known orthosomycin mechanism of targeting the large subunit nih.govnih.govresearchgate.net presents a potential area for further investigation to fully elucidate the precise ribosomal binding site and the correlation of A 396I's specific structural features with its inhibitory effect on protein synthesis. General QSAR studies on antimicrobials have suggested that properties like lipophilicity and basicity can correlate with mechanisms involving membrane interaction researchgate.net, but for a ribosomal-targeting antibiotic like A 396I, the key correlations would likely involve features mediating specific interactions with ribosomal components.

Advanced Research Methodologies and Future Perspectives for Antibiotic a 396i

Omics-Based Approaches for Comprehensive Understanding

Omics-based approaches, such as genomics, proteomics, and metabolomics, provide a holistic view of biological systems. Their application in antibiotic research allows for a deeper understanding of how bacteria respond to antibiotics, the mechanisms of resistance, and the potential targets for new drugs.

Comparative Genomics for Understanding Resistance Evolution and Biosynthetic Potential

Comparative genomics involves analyzing and comparing the genomes of different bacterial strains or species. This approach is crucial for understanding the genetic basis of antibiotic resistance and how resistance genes evolve and spread within bacterial populations. nih.govcd-genomics.com By comparing the genomes of susceptible and resistant strains, researchers can identify specific genes or genetic mutations associated with resistance mechanisms, such as efflux pumps, target modifications, or enzymatic inactivation of the antibiotic. bv-brc.orgmdpi.com

Furthermore, comparative genomics can shed light on the biosynthetic potential of antibiotic-producing organisms. Many antibiotic resistance determinants are found in antibiotic-producing strains, often located within or near the biosynthetic gene clusters responsible for antibiotic production. nih.govnih.gov Studying these gene clusters through comparative genomics can provide insights into the origins of resistance genes and potential mechanisms of self-protection employed by producing organisms. nih.govnih.gov While specific genomic studies on Antibiotic A 396I related to resistance evolution or its biosynthetic origins were not found, comparative genomics would be a valuable tool to explore these aspects if a producing organism is identified or if resistant strains emerge.

Proteomics for Identifying Target Proteins and Cellular Responses

Proteomics, the large-scale study of proteins, offers insights into the functional state of a bacterial cell in response to antibiotic treatment. By comparing the protein profiles of treated and untreated bacteria, researchers can identify proteins whose expression levels or modifications change significantly. nih.govnih.govfrontiersin.org This can help in identifying the primary protein targets of an antibiotic and understanding the cellular pathways and processes affected by its action. nih.govnih.govelifesciences.org

Proteomic profiling can also reveal bacterial defense mechanisms and cellular responses to antibiotic-induced stress. nih.govfrontiersin.org For instance, studies have used proteomics to investigate the cellular responses of bacteria to different antibiotic classes, identifying marker proteins indicative of impaired cellular processes or structures. nih.govnih.gov While no specific proteomic studies on this compound were found, this methodology could be applied to identify its bacterial target(s) and the subsequent cellular responses, providing crucial information about its mechanism of action.

A general representation of how proteomic analysis can reveal changes in protein expression in response to a compound is shown in the conceptual table below:

| Protein Name | Function | Change in Expression (Treated vs. Untreated) | Potential Relevance |

| Protein A | Cell Wall Synthesis | Upregulated | Potential involvement in resistance |

| Protein B | Ribosomal Subunit Component | Downregulated | Potential target of protein synthesis inhibitor |

| Protein C | Metabolic Enzyme | Altered Level | Indication of metabolic pathway disruption |

Metabolomics for Pathway Interrogation and Metabolite Profiling

Metabolomics is the comprehensive study of small molecules, or metabolites, within a biological system. This approach can provide a snapshot of the metabolic state of bacteria exposed to an antibiotic and help in understanding how the compound affects metabolic pathways. escholarship.orgmdpi.com By analyzing changes in metabolite profiles, researchers can identify metabolic bottlenecks, accumulated substrates, or depleted products, thereby interrogating the pathways that are most affected by the antibiotic. escholarship.orgplos.orgrsc.org

Metabolite profiling can also reveal unique metabolic signatures associated with antibiotic resistance or susceptibility. rsc.org Untargeted metabolomics, which aims to measure all detectable metabolites, can uncover unanticipated perturbations and the relationship between interconnected metabolites from multiple pathways. mdpi.com While specific metabolomic studies on this compound were not found, applying this technique could help elucidate its impact on bacterial metabolism and identify key pathways involved in its activity or in the development of resistance.

Computational Biology and Artificial Intelligence in Antibiotic Discovery

Computational biology and Artificial Intelligence (AI) are increasingly powerful tools in the search for new antibiotics and the optimization of existing ones. These approaches can analyze vast amounts of biological and chemical data to predict potential drug candidates, identify novel targets, and understand complex biological interactions.

In Silico Screening and Lead Optimization

In silico screening utilizes computational methods to screen large libraries of chemical compounds for potential antibacterial activity. syr.edubioascent.comnih.gov This approach can rapidly assess millions of molecules based on their predicted interactions with known or hypothesized bacterial targets, significantly accelerating the initial stages of drug discovery compared to traditional high-throughput screening. syr.edubioascent.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are employed to predict binding affinities, efficacy, and potential toxicity. bioascent.comnih.gov

Computational methods are also invaluable for lead optimization, where the structure of a promising compound is refined to improve its potency, selectivity, and pharmacokinetic properties. syr.edubioascent.com While no specific in silico screening or lead optimization studies for this compound were found, these computational approaches could be applied to design derivatives of this compound with enhanced properties or to identify other compounds with similar predicted activity based on its structure.

AI-Driven Prediction of Novel Antibiotics and Targets

The application of AI in antibiotic discovery can be summarized conceptually:

| AI Approach | Application in Antibiotic Research | Potential Outcome |

| Machine Learning | Predicting antibacterial activity of compounds | Identification of novel antibiotic candidates |

| Deep Learning | Analyzing complex biological data (genomics, proteomics) | Prediction of novel bacterial targets, understanding resistance mechanisms |

| Natural Language Processing | Mining scientific literature for antibiotic-related information | Identifying trends, potential targets, and resistance factors |

Synthetic Biology for Enhanced Production and Diversification of this compound

Synthetic biology offers promising avenues for manipulating the biosynthetic pathways of natural products like antibiotics to enhance their production and create novel derivatives. This approach involves engineering bacterial strains or other host organisms to optimize the yield of the desired compound or to introduce genetic modifications that lead to the production of new, diversified molecules. utu.fimonash.edunih.gov The core idea is to understand how nature builds these complex molecules and then use that knowledge to design and construct artificial biosynthetic routes or modify existing ones. utu.fimonash.edu

For antibiotics derived from microorganisms, such as this compound from Streptoverticillium eurocidicus, synthetic biology techniques can be applied to improve the efficiency of the producing strain. researchgate.net This might involve optimizing gene expression, enhancing precursor availability, or eliminating competing pathways that reduce the yield of the target antibiotic. utu.fi Furthermore, by combining genes from related biosynthetic pathways or introducing tailoring enzymes, researchers can aim to generate analogs of this compound with potentially altered or improved properties. utu.finih.gov This diversification strategy is crucial in the face of evolving resistance mechanisms and the need for new chemical entities. utu.fimonash.edu While the search results highlight the potential of synthetic biology for natural product antibiotics, including glycopeptides nih.govthewrightlab.com, specific detailed research findings on the application of synthetic biology directly to this compound were not prominently featured. However, the principles established in engineering other antibiotic biosynthetic pathways are applicable. monash.eduthewrightlab.comu-tokyo.ac.jp

Exploring Synergistic Interactions with Other Antimicrobial Agents

Investigating the synergistic interactions between antibiotics and other antimicrobial agents is a key strategy to enhance their efficacy and potentially overcome resistance. Synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects. google.com This can allow for lower concentrations of each agent to be used, potentially reducing toxicity and the likelihood of resistance development. Studies have explored synergistic interactions between various antibiotics and biocides or other antimicrobial compounds against resistant bacterial strains. nih.govbiorxiv.org

While the concept of synergistic interactions is well-established in antimicrobial research google.comnih.govbiorxiv.org, specific detailed research findings on the synergistic interactions of this compound with other antimicrobial agents were not extensively provided in the search results. One mention notes "396i" in the context of synergistic effect with carboxypterin and methylene, although the specific details and significance of this interaction in an antimicrobial context require further elucidation. theses.cz Research in this area for this compound would involve testing combinations of A 396I with existing antibiotics or novel compounds against a range of bacterial pathogens, including resistant strains, to identify combinations that exhibit synergistic activity.

Strategies for Overcoming Existing Resistance Mechanisms

Bacterial resistance to antibiotics is a significant global health threat, driven by various mechanisms including enzymatic inactivation, modification of the antibiotic target, reduced cell permeability, and active efflux of the drug. nih.govfrontiersin.org Understanding these mechanisms is crucial for developing strategies to overcome resistance. Research efforts are focused on identifying new drug targets, developing compounds that inhibit resistance mechanisms (e.g., beta-lactamase inhibitors), and exploring alternative therapeutic approaches. nih.govharvard.edu Structural analysis of antibiotic-target complexes can provide insights into resistance mechanisms and guide the design of modified antibiotics to circumvent them. researchgate.net

For this compound, research into overcoming resistance mechanisms would first require identifying the specific mechanisms by which bacteria develop resistance to this compound. Based on its structure and target (if known), potential resistance pathways could be hypothesized and then experimentally verified. Strategies to overcome identified resistance could include chemical modification of this compound to evade inactivating enzymes or improve binding to modified targets, or co-administration with inhibitors of resistance mechanisms. nih.govresearchgate.net The development of new methods to rapidly assess antibiotic effectiveness and understand bacterial responses also contributes to addressing resistance. asu.edu While the search results discuss general strategies for combating antibiotic resistance nih.govfrontiersin.orgharvard.edu, specific research on resistance mechanisms to this compound or strategies to overcome resistance to this compound were not detailed.

Development of Research Tools and Probes Based on this compound

The development of research tools and probes based on antibiotics is essential for studying their mode of action, understanding bacterial physiology, and investigating resistance mechanisms. Fluorescently labeled antibiotics, for instance, can be used to track antibiotic distribution within bacterial cells, visualize their binding to targets, and monitor the dynamics of antibiotic-bacterium interactions in real-time. nih.gov Such probes provide valuable insights into how antibiotics exert their effects and how bacteria respond. nih.gov

Based on the structure of this compound uni.lu, it may be possible to synthesize derivatives that are conjugated to fluorescent dyes or other reporter molecules without significantly compromising their biological activity. These labeled versions of this compound could then serve as research tools to investigate its cellular uptake, intracellular localization, and interaction with its molecular target within bacterial cells. nih.gov Furthermore, probes based on this compound could potentially be developed for diagnostic purposes, such as detecting the presence of specific bacteria or resistance markers. nih.govgoogle.com While the search results highlight the utility of fluorescent antibiotics and other probes as research tools asu.edunih.govgoogle.com, specific instances of research tools or probes developed based on this compound were not found.

Q & A

Q. What is the proposed mechanism of action of Antibiotic A 396I, and how can researchers validate it experimentally?

To determine the mechanism of action, researchers should employ a combination of in vitro and in silico methods:

- Target Identification : Use whole-genome sequencing of resistant mutants to identify mutations in potential target genes (e.g., RNA polymerase, ribosomal proteins) .

- Binding Assays : Perform fluorescence quenching or surface plasmon resonance (SPR) to quantify interactions between the antibiotic and its putative targets .

- Phenotypic Profiling : Compare bacterial growth inhibition patterns under varying conditions (e.g., pH, temperature) to known antibiotics with established mechanisms .

Q. How can researchers design initial experiments to assess the spectrum of activity of this compound?

A tiered approach is recommended:

- Panel Selection : Test against a standardized panel of Gram-positive, Gram-negative, and atypical bacteria (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium smegmatis) using broth microdilution assays to determine minimum inhibitory concentrations (MICs) .

- Resistance Profiling : Include strains with known resistance mechanisms (e.g., efflux pumps, β-lactamases) to identify intrinsic vulnerabilities .

- Control Comparisons : Benchmark against clinically relevant antibiotics (e.g., vancomycin, ciprofloxacin) to contextualize potency .

Q. What methodologies are suitable for evaluating resistance development to this compound in preclinical studies?

- Serial Passage Assays : Expose bacterial strains to sub-inhibitory concentrations over multiple generations, monitoring MIC increases and genomic changes via whole-genome sequencing .

- Combinatorial Screens : Test synergy with adjuvants (e.g., efflux pump inhibitors) to identify resistance-mitigating combinations .

- Transcriptomic Analysis : Use RNA-seq to identify upregulated resistance pathways (e.g., stress response, drug efflux) during exposure .

Advanced Research Questions

Q. How can researchers optimize the production yield of this compound using statistical experimental design?

Adopt a Box-Behnken Design (BBD) to systematically vary critical fermentation parameters (e.g., pH, temperature, nutrient composition) and model their interactions. For example:

- Variable Screening : Prioritize factors via Plackett-Burman designs to reduce experimental runs .

- Response Surface Methodology (RSM) : Quantify the impact of variables on antibiotic yield and purity, validated through ANOVA .

- Scale-Up Validation : Transition from shake-flask to bioreactor conditions while maintaining predictive model accuracy .

Q. How should contradictory data on this compound’s efficacy across studies be analyzed?

- Meta-Analysis : Pool data from independent studies using fixed- or random-effects models to assess heterogeneity (e.g., I² statistic) .

- Methodological Audit : Evaluate confounding variables (e.g., inoculum size, growth media) that may explain discrepancies .

- In Silico Reconciliation**: Apply machine learning to identify latent factors (e.g., strain-specific genetic markers) influencing efficacy .

What frameworks are recommended for formulating hypothesis-driven research questions about this compound?

Use PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to structure inquiries. For example:

Q. How can longitudinal studies on this compound’s ecological impact be designed to assess resistance gene transfer?

- Microcosm Models : Simulate environmental niches (e.g., soil, water) spiked with sub-therapeutic antibiotic concentrations, tracking horizontal gene transfer via plasmid conjugation assays .

- Metagenomic Sequencing : Monitor shifts in resistance gene abundance and microbial diversity over time .

- Risk Stratification : Use probabilistic models to estimate transmission rates to clinically relevant pathogens .

Methodological Guidance for Data Collection and Analysis

Q. What tools are available for standardizing data collection in antibiotic prescribing practices related to this compound?

- Structured Surveys : Adapt validated 47-item questionnaires to assess prescriber knowledge, attitudes, and practices (KAP), ensuring neutral phrasing to minimize bias .

- Data Harmonization : Use standardized case report forms (CRFs) to capture demographic, diagnostic, and treatment variables across sites .

- Confidentiality Protocols : Implement anonymized data entry and secure storage to comply with ethical guidelines .

Q. How can researchers address variability in laboratory protocols when comparing this compound’s activity across studies?

- Inter-Laboratory Calibration : Share reference strains and standard operating procedures (SOPs) to align MIC testing protocols .

- Quality Control Metrics : Report adherence to CLSI/EUCAST guidelines and include internal controls (e.g., ATCC strains) in all assays .

- Data Normalization : Use Z-score transformations to adjust for batch effects in multi-center studies .

Ethical and Translational Considerations

Q. What strategies ensure responsible communication of this compound’s research findings to prescribers and policymakers?

- Guideline Integration : Frame results within existing frameworks (e.g., WHO AWaRe classification) to inform stewardship programs .

- Stakeholder Engagement : Co-design dissemination materials with clinicians and pharmacists to address practical barriers (e.g., dosing complexity) .

- Transparency : Publish raw datasets and computational workflows in open-access repositories (e.g., Figshare) to enable reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.